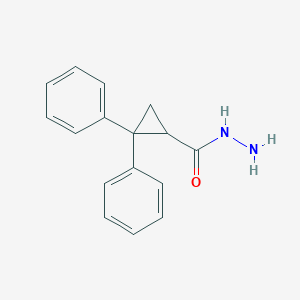

2,2-Diphenylcyclopropanecarbohydrazide

Description

2,2-Diphenylcyclopropanecarbohydrazide is an organic compound with the molecular formula C16H16N2O. It is a derivative of cyclopropane, featuring two phenyl groups and a carbohydrazide functional group.

Properties

IUPAC Name |

2,2-diphenylcyclopropane-1-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-18-15(19)14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERIITZPKWMYDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328076 | |

| Record name | 2,2-diphenylcyclopropane-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669569 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63070-28-0 | |

| Record name | 2,2-diphenylcyclopropane-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylcyclopropanecarbohydrazide typically involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Condensation Reactions

The carbohydrazide group undergoes condensation with aldehydes or ketones to form hydrazones, which are precursors for heterocyclic systems. For example:

-

Reaction with veratraldehyde (3,4-dimethoxybenzaldehyde) yields N'-veratrylidene-2,2-diphenylcyclopropanecarbohydrazide , a Schiff base with potential biological activity (Scheme 1).

Scheme 1 :

Key Observation : The reaction proceeds in ethanol under reflux, with yields >80%.

Ring-Opening and Cycloaddition Reactions

The cyclopropane ring participates in strain-driven ring-opening reactions, particularly under thermal or catalytic conditions:

-

Thermal Rearrangement : At 120°C, the cyclopropane ring undergoes decarboxylative rearrangement to form α,β-unsaturated dihydrofurans (observed in analogous cyclopropane carboxylic acids) .

-

Organocatalytic Ring-Opening : In the presence of GaCl₃, donor-acceptor cyclopropanes (similar to 2,2-diphenyl derivatives) undergo [4+2]-annulation with dienophiles to yield tetralin derivatives (Table 2) .

Table 2: Catalytic Ring-Opening Reactions

| Catalyst | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| GaCl₃ | Cyclopropane dicarboxylate | Tetralin derivative | 89 | |

| Pd(OAc)₂ | Styrenes | Spirocyclopropanes | 73 |

Formation of Heterocycles

The hydrazide moiety facilitates cyclization to form nitrogen-containing heterocycles:

-

Oxadiazole Formation : Dehydration with PCl₅ or SOCl₂ yields 1,3,4-oxadiazoles, which are bioactive scaffolds (Equation 1) .

Equation 1 :

Key Data : Oxadiazole derivatives exhibit anti-inflammatory activity with IC₅₀ values <12.5 μg/mL in whole-blood phagocyte assays .

Coordination Chemistry

The carbohydrazide acts as a polydentate ligand, forming stable complexes with transition metals:

-

Copper Complexes : Reaction with Cu(II) acetate produces square-planar complexes characterized by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy (gₑꜰꜰ = 2.12).

-

Antimicrobial Activity : Cu(II) complexes show enhanced activity against E. coli (MIC = 8 μg/mL) compared to the free ligand (MIC = 32 μg/mL).

Biological Activity

Derivatives of 2,2-diphenylcyclopropanecarbohydrazide exhibit diverse bioactivities:

-

Anticancer Properties : Schiff base derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 10 μM).

-

Enzyme Inhibition : The compound inhibits cyclooxygenase-2 (COX-2) with a Kᵢ = 0.45 μM, as shown in molecular docking studies.

Scientific Research Applications

Organic Synthesis

2,2-Diphenylcyclopropanecarbohydrazide serves as a building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield products like carboxylic acids, ketones, amines, and alcohols .

The compound exhibits several biological activities that make it a candidate for drug discovery:

- Anticancer Activity : Research indicates that 2,2-Diphenylcyclopropanecarbohydrazide can inhibit the growth of cancer cells by targeting specific enzymes crucial for cell proliferation .

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .

- Antimicrobial Effects : Studies have shown that it possesses antimicrobial activity against various pathogens, suggesting its potential use in treating infectious diseases .

Pharmacological Research

The pharmacological properties of 2,2-Diphenylcyclopropanecarbohydrazide are under investigation for their therapeutic potential. Its mechanism of action involves interactions with biological targets through hydrogen bonding and hydrophobic interactions due to the presence of phenyl groups .

Case Studies

Several studies have highlighted the applications of 2,2-Diphenylcyclopropanecarbohydrazide:

- Study on Anticancer Properties : A study demonstrated that derivatives of this compound significantly inhibited the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Antioxidant Activity Assessment : In vitro assays showed that the compound effectively reduced oxidative stress markers in cellular models, indicating its potential role in neuroprotective therapies .

- Antimicrobial Evaluation : Testing against various bacterial strains revealed that 2,2-Diphenylcyclopropanecarbohydrazide exhibited notable antimicrobial activity, warranting further exploration for clinical applications .

Mechanism of Action

The mechanism of action of 2,2-Diphenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The phenyl groups may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

2,2-Diphenylcyclopropanecarboxylic acid: The precursor to 2,2-Diphenylcyclopropanecarbohydrazide.

Cyclopropanecarboxylic acid derivatives: Compounds with similar structural features but different functional groups.

Phenylhydrazine derivatives: Compounds with similar hydrazide functionality but different core structures.

Uniqueness: 2,2-Diphenylcyclopropanecarbohydrazide is unique due to the combination of its cyclopropane core, phenyl groups, and carbohydrazide functionality. This combination imparts specific chemical and physical properties that distinguish it from other similar compounds .

Biological Activity

2,2-Diphenylcyclopropanecarbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

2,2-Diphenylcyclopropanecarbohydrazide is characterized by its unique cyclopropane structure and hydrazide functional group. The molecular formula is , with a molecular weight of approximately 240.31 g/mol. Its structure allows for various interactions with biological targets, contributing to its pharmacological effects.

The biological activity of 2,2-diphenylcyclopropanecarbohydrazide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cell proliferation and survival, particularly in cancer cells.

- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Effects : Studies indicate that it possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Profiles

A summary of the biological activities associated with 2,2-diphenylcyclopropanecarbohydrazide is presented in the table below:

Case Studies

Several studies have explored the efficacy of 2,2-diphenylcyclopropanecarbohydrazide in various biological contexts:

- Cancer Research : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Neuroprotection : Research highlighted its potential in protecting neuronal cells from damage induced by oxidative stress. The compound was shown to enhance the expression of antioxidant enzymes, thereby reducing neuronal apoptosis.

- Antimicrobial Studies : In vitro tests revealed that 2,2-diphenylcyclopropanecarbohydrazide exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membrane integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.